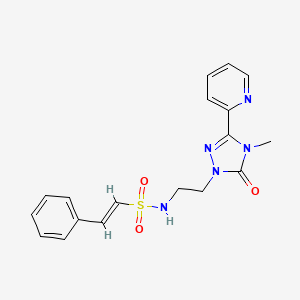

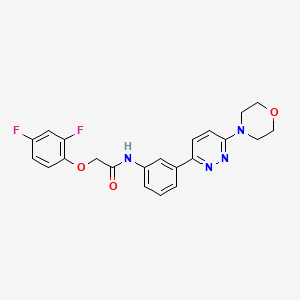

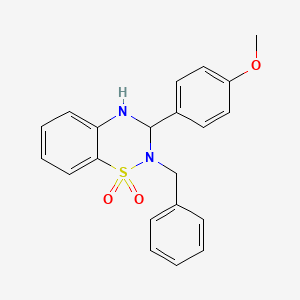

N-(2-benzoyl-4-bromophenyl)-4-(indolin-1-ylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-4-bromophenyl)-4-(indolin-1-ylsulfonyl)benzamide, also known as BIBX1382, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of tyrosine kinase inhibitors and has been shown to inhibit the epidermal growth factor receptor (EGFR) and the ErbB2 receptor.

Scientific Research Applications

Chemoselective Synthesis and Biological Interest

Chemoselective synthesis techniques, such as those described by Singh et al. (2017), involve the selective N-benzoylation of aminophenols using benzoylisothiocyanates. This process yields N-(2-hydroxyphenyl)benzamides, compounds with significant biological interest, through a mechanism involving thiourea formation and subsequent elimination of thiocyanic acid (Singh, R. Lakhan, & G. S. Singh, 2017). This research highlights the synthetic flexibility and the relevance of benzamide derivatives in medicinal chemistry.

Antimicrobial and Anticancer Properties

Research into N-substituted benzamide derivatives has demonstrated their potential in antimicrobial and anticancer applications. Kumar et al. (2014) synthesized a series of N-substituted benzenesulfonamide derivatives, showing in vitro antimicrobial and anticancer activities. Some compounds exhibited efficacy against microbial strains and cancer cell lines, suggesting the structural motif's utility in developing therapeutic agents (Kumar et al., 2014).

Anti-inflammatory Activity

The synthesis of novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties demonstrates another avenue of research. These compounds, synthesized and evaluated by Limban et al. (2013), showed significant anti-inflammatory effects and a low incidence of ulcers compared to indomethacin, a common anti-inflammatory drug (Limban, Missir, & Fahelelbom et al., 2013).

Histone Deacetylase Inhibition for Alzheimer's Disease

The development of selective histone deacetylase (HDAC) inhibitors for Alzheimer's disease represents another critical research direction. Lee et al. (2018) reported on a series of hydroxamic acids based on the 5-aroylindolyl moiety, particularly highlighting a compound with potent HDAC6 inhibitory activity. This compound showed potential in decreasing phosphorylation and aggregation of tau proteins, with implications for treating Alzheimer's disease (Lee et al., 2018).

properties

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21BrN2O4S/c29-22-12-15-25(24(18-22)27(32)20-7-2-1-3-8-20)30-28(33)21-10-13-23(14-11-21)36(34,35)31-17-16-19-6-4-5-9-26(19)31/h1-15,18H,16-17H2,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJVBXJOCUQOKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)Br)C(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-4-bromophenyl)-4-(indolin-1-ylsulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2675328.png)

![2-[cyano(3-cyano-4-fluorophenyl)amino]-N-phenylacetamide](/img/structure/B2675333.png)

![3-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2675334.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2675337.png)

![2,4-dichloro-N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B2675338.png)